(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

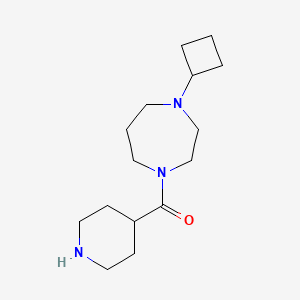

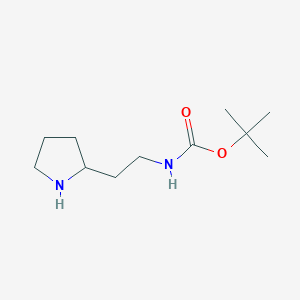

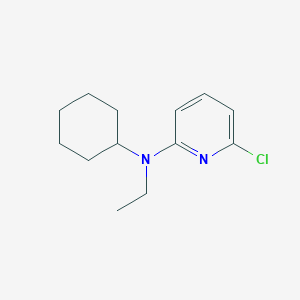

“(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.307 . It is also known by its IUPAC name, tert-butyl 2-(2-pyrrolidinyl)ethylcarbamate .

Molecular Structure Analysis

The InChI code for “(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, software tools that can interpret and visualize InChI codes may be used.Physical And Chemical Properties Analysis

“(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is a colorless liquid . It has a predicted boiling point of 319.8±15.0 °C and a predicted density of 0.986±0.06 g/cm3 . Its pKa is predicted to be 12.80±0.46 .Applications De Recherche Scientifique

Summary of the Application

Pyrrolidin-2-One derivatives have been synthesized and investigated for their antioxidant activities. The DPPH method was adopted for exploring free radical scavenging ability of the synthesized compounds .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antioxidant activities were investigated using the DPPH method .

Results or Outcomes

All the synthesized compounds exhibited potent or moderate antioxidant activities, except for two compounds that showed no antioxidant potency. The results were compared using gallic acid as a standard .

2. Drug Discovery

Summary of the Application

The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for creating novel biologically active compounds .

Methods of Application or Experimental Procedures

The review discusses the synthetic strategies used for creating bioactive molecules characterized by the pyrrolidine ring and its derivatives . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Results or Outcomes

The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . It provides a guide for medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

3. Protein Interaction Prediction

Summary of the Application

Methods of Application or Experimental Procedures

Results or Outcomes

4. Porphyrin-Based Compounds

Summary of the Application

Porphyrin-based compounds, characterized by their distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges, have drawn the attention of chemists, biologists, and material scientists . They have a wide range of applications, spanning from biomedical applications to catalysis, sensors, energy conversion, and advanced materials .

Methods of Application or Experimental Procedures

The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications .

Results or Outcomes

5. Fluorescent Protein Antibodies

Summary of the Application

Fluorescent proteins (FPs) have promoted widespread biological research applications . With the continuous development of FPs, antibodies targeting FPs have emerged .

Methods of Application or Experimental Procedures

This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .

Results or Outcomes

This review will be helpful for further research on nanobodies targeting FPs, making FPs more valuable in biological research .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl N-(2-pyrrolidin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANQGCDACTJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159336 | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester | |

CAS RN |

1263378-93-3 | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)